2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ringThe final step involves the coupling of the oxadiazole derivative with diphenylacetamide under appropriate reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group and diphenylacetamide moiety can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds also contain a five-membered ring with nitrogen and sulfur atoms and exhibit diverse biological activities.
Schiff Base Derivatives: These compounds have a similar structure and are known for their antibacterial and antioxidant properties.
Thiadiazole Derivatives: These compounds share the 1,3,4-thiadiazole ring and have been studied for their antiviral activity.
Uniqueness
2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to the combination of the oxadiazole ring, chlorophenyl group, and diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H16ClN3O2S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H16ClN3O2S/c23-19-14-8-7-13-18(19)21-24-25-22(28-21)29-15-20(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI Key |
AQLSDXMLGKOUQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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